molecular formula C13H25NO3 B14007959 Methyl 6-(dipropan-2-ylamino)-6-oxohexanoate CAS No. 6946-67-4

Methyl 6-(dipropan-2-ylamino)-6-oxohexanoate

Katalognummer: B14007959
CAS-Nummer: 6946-67-4
Molekulargewicht: 243.34 g/mol
InChI-Schlüssel: OKDBCLDDUYQSGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-(dipropan-2-ylamino)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a hexanoate chain, which is further substituted with a dipropan-2-ylamino group and a keto group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(dipropan-2-ylamino)-6-oxohexanoate can be achieved through several synthetic routes. One common method involves the esterification of 6-(dipropan-2-ylamino)-6-oxohexanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another synthetic route involves the reaction of 6-(dipropan-2-ylamino)-6-oxohexanoic acid chloride with methanol. This method requires the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-(dipropan-2-ylamino)-6-oxohexanoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Methyl 6-(dipropan-2-ylamino)-6-oxohexanoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 6-(dipropan-2-ylamino)-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dipropan-2-ylamino group may play a crucial role in binding to active sites, while the ester and keto groups contribute to the overall molecular stability and reactivity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 6-amino-6-oxohexanoate: Similar structure but lacks the dipropan-2-yl substitution.

    Ethyl 6-(dipropan-2-ylamino)-6-oxohexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 6-(diethylamino)-6-oxohexanoate: Similar structure but with diethylamino substitution instead of dipropan-2-ylamino.

Uniqueness

Methyl 6-(dipropan-2-ylamino)-6-oxohexanoate is unique due to the presence of the dipropan-2-ylamino group, which can impart distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

6946-67-4

Molekularformel

C13H25NO3

Molekulargewicht

243.34 g/mol

IUPAC-Name

methyl 6-[di(propan-2-yl)amino]-6-oxohexanoate

InChI

InChI=1S/C13H25NO3/c1-10(2)14(11(3)4)12(15)8-6-7-9-13(16)17-5/h10-11H,6-9H2,1-5H3

InChI-Schlüssel

OKDBCLDDUYQSGA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(C(C)C)C(=O)CCCCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.